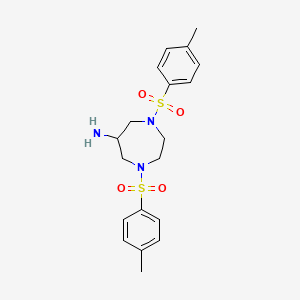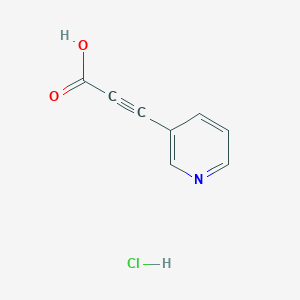
3-(Pyridin-3-yl)propiolic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-yl)propiolic acid hydrochloride is a chemical compound with the molecular formula C8H6ClNO2. It is a derivative of pyridine and propiolic acid, and it is commonly used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)propiolic acid hydrochloride typically involves the reaction of pyridine derivatives with propiolic acid under specific conditions. One common method involves the use of silver nitrate (AgNO3), copper nitrate (Cu(NO3)2·6H2O), and zinc nitrate (Zn(NO3)2·6H2O) in methanol (MeOH) to prepare coordination polymers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings, but optimized for higher yields and efficiency. The exact industrial methods can vary depending on the desired purity and application of the compound.
化学反应分析
Types of Reactions
3-(Pyridin-3-yl)propiolic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate, copper nitrate, and zinc nitrate in methanol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with silver nitrate can produce silver coordination polymers, while reactions with copper and zinc nitrates can produce corresponding coordination polymers .
科学研究应用
3-(Pyridin-3-yl)propiolic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand to create coordination polymers with metals such as silver, copper, and zinc.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-(Pyridin-3-yl)propiolic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a ligand, it can chelate metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological and chemical processes, making the compound valuable for research and development .
相似化合物的比较
Similar Compounds
3-(Pyridin-4-yl)propiolic acid: Similar in structure but with the pyridine ring attached at the 4-position instead of the 3-position.
3-(Pyridin-2-yl)propiolic acid: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
3-(Pyridin-3-yl)propiolic acid hydrochloride is unique due to its specific structural configuration, which allows it to form distinct coordination polymers and exhibit unique chemical properties compared to its isomers. This uniqueness makes it particularly valuable for specific applications in coordination chemistry and material science .
属性
分子式 |
C8H6ClNO2 |
|---|---|
分子量 |
183.59 g/mol |
IUPAC 名称 |
3-pyridin-3-ylprop-2-ynoic acid;hydrochloride |
InChI |
InChI=1S/C8H5NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h1-2,5-6H,(H,10,11);1H |
InChI 键 |
WCGWRVVRBVYTKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C#CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


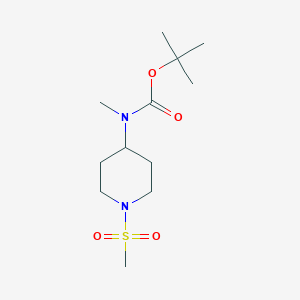
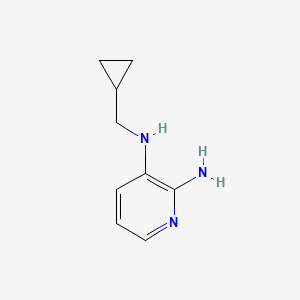
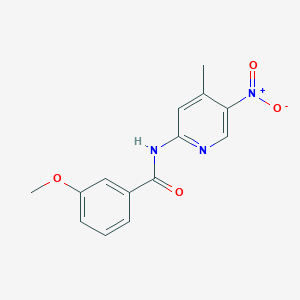

![3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002847.png)
![7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13002849.png)
![N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13002855.png)
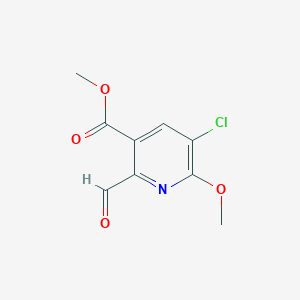

![3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13002866.png)


![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
